Elevated Lipophilicity vs. Unsubstituted Analog
3-Acetyl-6,8-diethylquinolin-4(1H)-one exhibits a computed XLogP3 of 3.0, reflecting its increased lipophilicity driven by the two ethyl substituents [1]. In contrast, the unsubstituted parent analog 3-acetylquinolin-4(1H)-one has a computed XLogP3 of approximately 1.3 [2]. This 1.7-unit increase in logP indicates a nearly 50-fold greater partitioning into octanol over water, which is expected to enhance membrane permeability and binding to hydrophobic enzyme pockets.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 3-Acetylquinolin-4(1H)-one (CAS 6622-19-1) XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +1.7 |
| Conditions | Computed by XLogP3 method (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and plasma protein binding, making the compound more suitable for intracellular targets or CNS applications where the unsubstituted analog would be too polar.
- [1] PubChem. 3-Acetyl-6,8-diethylquinolin-4(1H)-one. Compound Summary CID 71328445. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91733-26-5 (accessed 2026-05-06). View Source
- [2] PubChem. 3-Acetylquinolin-4(1H)-one. Compound Summary CID 71328444. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6622-19-1 (accessed 2026-05-06). View Source
